2,3-Dimethoxybenzaldehyde N-phenylthiosemicarbazone
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Overview
Description
2,3-Dimethoxybenzaldehyde N-phenylthiosemicarbazone: is an organic compound with the molecular formula C16H17N3O2S . This compound is known for its unique chemical structure, which includes a benzaldehyde moiety substituted with two methoxy groups at the 2 and 3 positions, and a thiosemicarbazone group attached to a phenyl ring. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3-Dimethoxybenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2,3-dimethoxybenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aldehyde group.
Reduction: Reduction reactions can target the thiosemicarbazone moiety.
Substitution: The methoxy groups on the benzaldehyde ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols or amines.
Substitution: Products vary depending on the nucleophile used, often resulting in substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
2,3-Dimethoxybenzaldehyde N-phenylthiosemicarbazone is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a precursor for various chemical transformations .
Biology and Medicine:
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Industry:
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific desired properties .
Mechanism of Action
The mechanism of action of 2,3-Dimethoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with cellular targets such as enzymes and receptors. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes. This inhibition can lead to the disruption of essential cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 2,4-Dimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 3,5-Dimethoxybenzaldehyde
Uniqueness:
Compared to these similar compounds, 2,3-Dimethoxybenzaldehyde N-phenylthiosemicarbazone stands out due to the presence of the thiosemicarbazone group, which imparts unique chemical and biological properties. This group enhances its ability to chelate metal ions and interact with biological targets, making it more versatile in scientific research applications .
Properties
IUPAC Name |
1-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-20-14-10-6-7-12(15(14)21-2)11-17-19-16(22)18-13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,18,19,22)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTCYYXAEMLFEG-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741710-83-8 |
Source
|
Record name | 2,3-DIMETHOXYBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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